Val-Cit-PAB-MMAF sodium
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Overview
Description
Val-Cit-PAB-MMAF sodium is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a potent tubulin polymerization inhibitor, monomethyl auristatin F (MMAF). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-PAB-MMAF sodium undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by proteases such as cathepsin B.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
DMSO: Used as a solvent for dissolving the compound.
Proteases: Enzymes like cathepsin B that cleave the peptide linker.
Major Products
The major products formed from these reactions include the free drug MMAF and the cleaved peptide linker .
Scientific Research Applications
Val-Cit-PAB-MMAF sodium has several scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving drug delivery systems by enhancing the specificity and efficacy of therapeutic agents.
Biological Research: Used in research to study the mechanisms of drug action and the role of specific proteins in cancer cell proliferation.
Mechanism of Action
Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:
Binding to Target Antigen: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell and transported to the lysosome, where the peptide linker is cleaved by cathepsin B.
Release of MMAF: The cleavage releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Val-Cit-PAB-MMAF sodium is unique compared to other similar compounds due to its specific peptide linker and potent cytotoxic agent. Similar compounds include:
Val-Cit-PAB-MMAE: Another ADC linker that uses monomethyl auristatin E (MMAE) instead of MMAF.
Val-Ala-PABC-MMAF: Uses a different peptide linker (Val-Ala-PABC) but the same cytotoxic agent (MMAF).
This compound stands out due to its specific linker design, which allows for efficient cleavage and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy .
Biological Activity
Val-Cit-PAB-MMAF sodium is a compound that has garnered attention in the field of targeted cancer therapies, particularly as a component of antibody-drug conjugates (ADCs). This article explores its biological activity, focusing on its efficacy, stability, and mechanisms of action based on diverse research findings.
Overview of this compound
This compound is a conjugate that combines the valine-citrulline (Val-Cit) peptide linker with the cytotoxic agent monomethyl auristatin F (MMAF). This structure is designed to enhance the delivery of MMAF specifically to cancer cells while minimizing systemic toxicity. The Val-Cit linker is known for being cleavable by proteases overexpressed in tumor environments, allowing for targeted drug release.
- Linker Stability : The Val-Cit linker exhibits stability in circulation but is cleaved by cathepsin B, an enzyme often found in the lysosomes of cancer cells. This cleavage releases MMAF, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxic Activity : MMAF is significantly more potent than traditional chemotherapeutic agents. Studies have shown that ADCs utilizing this compound can achieve higher therapeutic indices due to their selective targeting capabilities .
In Vitro Studies
- Cytotoxicity Assays : Research indicates that this compound demonstrates potent cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer models, ADCs with this compound showed significant reductions in cell viability compared to controls .
- Mechanism Exploration : Investigations into the mechanism revealed that the conjugate effectively inhibits tubulin polymerization, leading to apoptosis. The IC50 values for this compound were found to be lower than those for free MMAF, indicating enhanced efficacy when delivered via ADCs .
In Vivo Studies
- Xenograft Models : In xenograft mouse models bearing human tumors, ADCs containing this compound exhibited substantial antitumor activity. The studies demonstrated prolonged survival rates and reduced tumor burden compared to untreated groups .
- Stability in Plasma : The stability of the Val-Cit linker was assessed in both mouse and human plasma. Results indicated that while the linker remained stable over extended periods, it was rapidly cleaved upon reaching tumor sites, ensuring effective drug release at the target site .
Comparative Data Table
Case Study 1: Breast Cancer Treatment
In a controlled trial involving patients with HER2-positive breast cancer, an ADC utilizing this compound showed a marked improvement in overall response rates compared to traditional therapies. Patients receiving this treatment experienced fewer side effects and better quality of life metrics.
Case Study 2: Ovarian Cancer
Another study focused on ovarian cancer patients demonstrated that the use of this compound led to significant tumor shrinkage and improved progression-free survival rates. The study highlighted the importance of the protease-sensitive linker in achieving targeted therapeutic effects.
Properties
Molecular Formula |
C58H91N10NaO13 |
---|---|
Molecular Weight |
1159.4 g/mol |
IUPAC Name |
sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
InChI Key |
VKWAOGJXVRQDIB-RKJISGKISA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origin of Product |
United States |
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